molecular formula C22H30O B14295944 Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)- CAS No. 125796-73-8

Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-

Cat. No.: B14295944
CAS No.: 125796-73-8
M. Wt: 310.5 g/mol
InChI Key: BEIOHSRNNJXPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” is an organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems. This compound features a benzene ring substituted with various alkyl and alkoxy groups, which can significantly influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” typically involves several steps:

    Alkylation of Benzene: The initial step may involve the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution with 4-(1-methylethyl)phenyl: Finally, the compound may undergo a substitution reaction with 4-(1-methylethyl)phenyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Nitric acid, sulfuric acid, Lewis acids.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Nitro compounds, sulfonic acids.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In general, aromatic hydrocarbons can interact with biological molecules through hydrophobic interactions and pi-stacking. The presence of alkyl and alkoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simpler aromatic hydrocarbon with a single methyl group.

    Ethylbenzene: Contains an ethyl group attached to the benzene ring.

    Anisole: Features a methoxy group attached to the benzene ring.

Uniqueness

“Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethyl)phenyl)methoxy)-” is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties compared to simpler aromatic hydrocarbons.

Properties

CAS No.

125796-73-8

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

IUPAC Name

1-(2-ethylbutyl)-4-[(4-propan-2-ylphenyl)methoxy]benzene

InChI

InChI=1S/C22H30O/c1-5-18(6-2)15-19-9-13-22(14-10-19)23-16-20-7-11-21(12-8-20)17(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3

InChI Key

BEIOHSRNNJXPSF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.